molecular formula C22H17NO2 B12893451 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate

2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate

Cat. No.: B12893451
M. Wt: 327.4 g/mol
InChI Key: KZGACXHSFCTUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate typically involves the reaction of naphthalene derivatives with quinoline-4-carboxylic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with enaminone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
  • Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate
  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline

Uniqueness

2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a quinoline ring enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-naphthalen-1-ylethyl quinoline-4-carboxylate

InChI

InChI=1S/C22H17NO2/c24-22(20-12-14-23-21-11-4-3-10-19(20)21)25-15-13-17-8-5-7-16-6-1-2-9-18(16)17/h1-12,14H,13,15H2

InChI Key

KZGACXHSFCTUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCOC(=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.